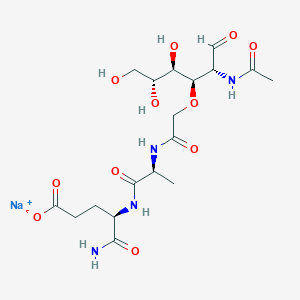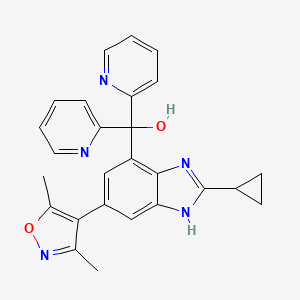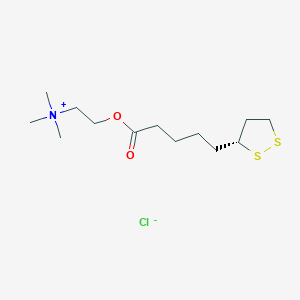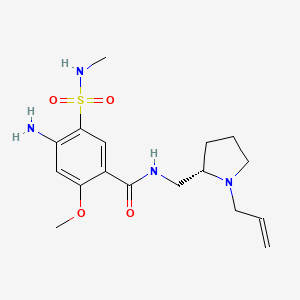
AMG-1694
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1. Glucokinase-Regulatory Protein Disruption
AMG-1694, initially described as a small molecule disruptor of the GK-GKRP (glucokinase-glucokinase regulatory protein) interaction, emerged as a significant compound in diabetes research. This molecule showed promise in modifying glucose homeostasis, a crucial factor in managing type II diabetes. AMG-1694 was identified for its potent in vitro effects and utility in preliminary experiments. However, its advancement was limited due to high metabolic turnover (St. Jean et al., 2014).
2. Normalization of Blood Glucose Levels
In a broader perspective, AMG-1694, along with AMG-3969, was recognized for normalizing blood glucose levels in rodent models of diabetes. These compounds efficiently reversed the inhibitory effect of GKRP on GK activity and were instrumental in promoting GK translocation both in vitro and in vivo. This discovery provided a new cellular mechanism for lowering blood glucose levels, presenting a reduced potential for hypoglycemic risk in patients with type II diabetes mellitus (Lloyd et al., 2013).
properties
CAS RN |
1361217-07-3 |
|---|---|
Product Name |
AMG-1694 |
Molecular Formula |
C22H28F3N3O4S2 |
Molecular Weight |
519.6 |
IUPAC Name |
1,1,1-trifluoro-2-(4-((S)-2-(morpholinomethyl)-4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)propan-2-ol |
InChI |
InChI=1S/C22H28F3N3O4S2/c1-21(29,22(23,24)25)17-4-6-18(7-5-17)28-9-8-27(34(30,31)20-3-2-14-33-20)16-19(28)15-26-10-12-32-13-11-26/h2-7,14,19,29H,8-13,15-16H2,1H3/t19-,21+/m0/s1 |
InChI Key |
VBLZIQWKNALQNL-PZJWPPBQSA-N |
SMILES |
OC(C1=CC=C(N2CCN(S(=O)(C3=CC=CS3)=O)C[C@@H]2CN4CCOCC4)C=C1)(C)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AMG-1694; AMG1694; AMG 1694 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





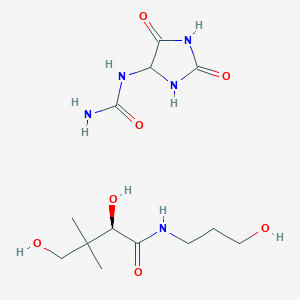
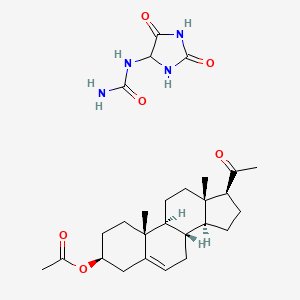
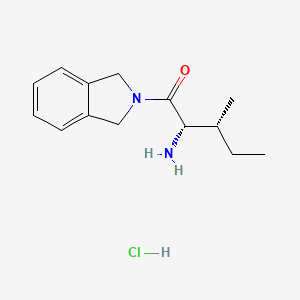
![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)
